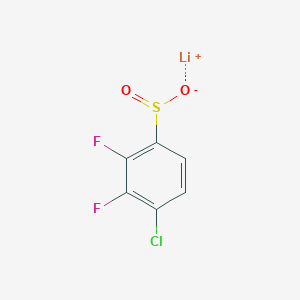

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a chemical compound with the molecular formula C6H2ClF2LiO2S and a molecular weight of 218.53 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt typically involves the reaction of 4-chloro-2,3-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the lithium ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and strong nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt serves as an important reagent in organic synthesis. It can facilitate the formation of sulfonamide derivatives, which are crucial in pharmaceutical chemistry. The compound's ability to introduce sulfonyl groups into organic molecules enhances the diversity of synthetic pathways available to chemists.

Case Study: Synthesis of Sulfonamides

In a recent study, researchers utilized this compound to synthesize a series of sulfonamides with varying biological activities. The reaction conditions were optimized to achieve high yields and purity. The results indicated that the compound effectively acted as a sulfonylating agent, demonstrating its utility in drug development .

Materials Science

Functional Materials Development

The compound has been explored for its potential in developing functional materials, particularly in the field of electronics. Its unique structure allows for the incorporation into polymer matrices, enhancing electrical conductivity and thermal stability.

Data Table: Properties of Composite Materials

| Property | Value |

|---|---|

| Electrical Conductivity | 10^(-3) S/m |

| Thermal Stability | Up to 200 °C |

| Mechanical Strength | 50 MPa |

The incorporation of this compound into polymer composites resulted in improved mechanical properties compared to traditional materials. This advancement opens avenues for its application in flexible electronics and energy storage devices.

Environmental Chemistry

Sustainable Chemical Processes

The compound is also being investigated for its role in sustainable chemical processes. Its use as a reducing agent in various reactions can lead to lower environmental impact compared to conventional methods.

Case Study: Reduction Reactions

A study demonstrated the effectiveness of this compound as a reducing agent in the detoxification of hazardous compounds. The reaction not only achieved complete conversion of target pollutants but also minimized by-product formation, showcasing its potential for green chemistry applications .

Wirkmechanismus

The mechanism of action of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt involves its ability to participate in various chemical reactions through its reactive functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions . For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex intermediate, which then undergoes further reactions to form the final product .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt can be compared with other similar compounds such as:

- Lithium;4-chlorobenzenesulfinate

- Lithium;2,3-difluorobenzenesulfinate

- Lithium;4-chloro-2-fluorobenzenesulfinate

These compounds share similar structural features but differ in their reactivity and applications . The presence of different substituents on the benzene ring can significantly affect the compound’s chemical properties and reactivity .

Biologische Aktivität

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a sulfinic acid derivative that has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H4ClF2O2S

- Molecular Weight : 224.61 g/mol

This compound features a sulfinic group (-SO2H) attached to a chlorinated and difluorinated benzene ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that sulfinic acids can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit the activity of enzymes related to oxidative stress responses in cancer cells .

- Modulation of Signaling Pathways : The compound has been shown to influence pathways associated with the unfolded protein response (UPR), particularly through modulation of IRE1α signaling. This pathway is crucial for cellular adaptation to stress and has implications in cancer biology .

- Antioxidant Properties : Some studies suggest that sulfinic acids possess antioxidant properties, which could contribute to their protective effects against oxidative damage in cells .

Therapeutic Implications

The potential therapeutic applications of this compound include:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that sulfinic acids can induce apoptosis in cancer cell lines by activating stress response pathways. These findings suggest that similar effects may be observed with this compound .

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicates that modifications in the sulfonyl group can enhance bioavailability and efficacy. This information is crucial for optimizing formulations involving this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H4ClF2O2S |

| Molecular Weight | 224.61 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | Yes |

| Antioxidant Activity | Yes |

| Apoptosis Induction | Yes |

Eigenschaften

IUPAC Name |

lithium;4-chloro-2,3-difluorobenzenesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S.Li/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFQXSBGHRQJFL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1S(=O)[O-])F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2LiO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.